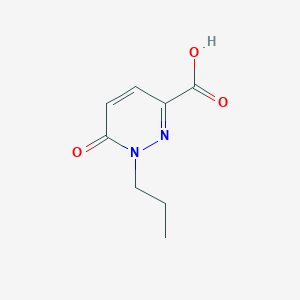

6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid

Description

BenchChem offers high-quality 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-oxo-1-propylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-5-10-7(11)4-3-6(9-10)8(12)13/h3-4H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHVQCITSVMNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301211003 | |

| Record name | 1,6-Dihydro-6-oxo-1-propyl-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171672-99-4 | |

| Record name | 1,6-Dihydro-6-oxo-1-propyl-3-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171672-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-6-oxo-1-propyl-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and broad pharmacological applications.[1][2] This technical guide provides a comprehensive analysis of the physicochemical properties of a specific derivative, 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid. We delve into the structural attributes, predicted and experimentally determined properties, and the causal relationships that govern its behavior in various environments. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and application of this promising molecule. The methodologies outlined herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

Introduction: The Significance of the Pyridazinone Core

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a multitude of therapeutic agents.[2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4] The unique electronic distribution and hydrogen bonding capabilities of the pyridazinone core contribute to favorable interactions with biological targets and can be tailored to optimize drug-like properties.[1] Understanding the physicochemical characteristics of novel pyridazinone derivatives like 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid is paramount for predicting their pharmacokinetic and pharmacodynamic profiles, ultimately guiding rational drug design and development.[5]

Molecular Profile of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid

This section details the known and predicted properties of the target compound, providing a foundational understanding of its chemical nature.

Chemical Structure and Identifiers

-

IUPAC Name: 6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid

-

Molecular Formula: C₈H₁₀N₂O₃

-

Molecular Weight: 182.18 g/mol

-

Canonical SMILES: CCCN1C(=O)C=CC(=N1)C(=O)O

-

InChIKey: DJHVQCITSVMNLU-UHFFFAOYSA-N

Predicted Physicochemical Properties

Computational models provide valuable initial estimates of a compound's properties, guiding experimental design and prioritization in the early stages of drug discovery.[6][] The following table summarizes the predicted physicochemical parameters for 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid.

| Property | Predicted Value | Source |

| XlogP | 0.3 | PubChem[8] |

| Topological Polar Surface Area (TPSA) | 78.8 Ų | PubChem[9] |

| Hydrogen Bond Donors | 1 | PubChem[9] |

| Hydrogen Bond Acceptors | 4 | PubChem[9] |

| Rotatable Bonds | 2 | PubChem[9] |

These predictions suggest that 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid possesses a moderate degree of polarity and is likely to exhibit some aqueous solubility. The predicted XlogP of 0.3 indicates a relatively balanced hydrophilic-lipophilic character.

Experimental Determination of Key Physicochemical Properties

To ensure the accuracy and reliability of physicochemical data, experimental determination is crucial. This section provides detailed, field-proven protocols for characterizing the core properties of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid.

Acid Dissociation Constant (pKa) Determination

The pKa value is a critical parameter that dictates the ionization state of a molecule at a given pH, influencing its solubility, permeability, and target binding affinity.[10] For 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid, the carboxylic acid moiety is expected to be the primary acidic center.

This classic method involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is determined from the half-equivalence point of the titration curve.[11]

Protocol:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid in deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the apparent pKa will be determined.

-

Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[12]

-

Place a known volume (e.g., 25 mL) of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 mL) while continuously monitoring the pH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the titration curve (the steepest part of the curve).

-

The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the acidic group.[12]

-

Diagram: Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

This method is particularly useful for compounds that possess a chromophore close to the ionization site, as the UV-Vis spectrum will change with pH.[13]

Protocol:

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

-

Spectral Measurement:

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[13]

-

Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an organic (n-octanol) and an aqueous phase. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14]

The shake-flask method is the gold standard for LogP determination.[15] It directly measures the concentration of the analyte in both phases after reaching equilibrium.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning:

-

Dissolve a known amount of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid in one of the pre-saturated phases.

-

Add a known volume of the other pre-saturated phase.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and allow it to stand until the phases have completely separated.

-

-

Concentration Measurement:

-

Carefully separate the two phases.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

LogP = log10(P).[14]

-

Diagram: Shake-Flask Method for LogP Determination

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for drug absorption and bioavailability.[16] The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pH.

This is the most common and reliable method for determining equilibrium solubility.[17]

Protocol:

-

Sample Preparation: Add an excess amount of solid 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid to a series of vials containing aqueous buffer solutions at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[18]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL at each pH.

Thermal Properties

Thermal analysis techniques provide information about the melting point, decomposition temperature, and polymorphic forms of a compound, which are important for formulation development and stability assessment.[19]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion.[20]

Protocol:

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.[21]

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a compound.[22]

Protocol:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the compound in a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: A plot of mass versus temperature is generated. The onset of significant mass loss indicates the decomposition temperature.

Conclusion

The physicochemical properties of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid are fundamental to its potential as a therapeutic agent. This guide has provided a framework for understanding and determining these critical parameters. While computational predictions offer valuable initial insights, rigorous experimental characterization, as detailed in the provided protocols, is essential for accurate and reliable data. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for further research and development of this and other promising pyridazinone derivatives. The interplay of pKa, lipophilicity, solubility, and thermal stability ultimately governs the journey of a molecule from a chemical entity to a potential therapeutic success.

References

- Avdeef, A., Box, K. J., Comer, J. E., Gilges, M., Hadley, M., Hibbert, C., ... & Platts, J. A. (2007). pH-metric logP 10. Determination of accurate logP values for 2-azabicyclo[2.2. 1]hept-5-en-3-one derivatives. European Journal of Pharmaceutical Sciences, 31(5), 299-306.

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Bentham Science Publishers. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(6), 633-653.

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

- Zacuto, M. J., & Deming, R. L. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

- NIH. (2013). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 15(4), 929–942.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia. Retrieved from [Link]

-

ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? Retrieved from [Link]

- SAR Publication. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. International Journal of Pharmaceutical and Medical Research, 6(1), 1-13.

-

ResearchGate. (2026). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Retrieved from [Link]

- PubMed. (2010). Practical Methods for the Measurement of logP for Surfactants. Journal of Colloid and Interface Science, 352(1), 221-226.

-

Fiveable. (n.d.). Principles of thermal analysis. Retrieved from [Link]

-

Mirage News. (2025). Therapeutic Potential of Pyridazinones Explored. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

-

YouTube. (2020). pH titration- for the determination of pKa value of weak acid. Retrieved from [Link]

- ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.

-

ResearchGate. (2010). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]

-

World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

-

ResearchGate. (2021). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Retrieved from [Link]

- Dissolution Technologies. (2019). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of the Drug Substance. Dissolution Technologies, 26(4), 6-7.

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Crimson Publishers. (2017). Thermal Methods of Analysis. Arts & popular culture, 1(5).

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

eGyanKosh. (n.d.). THERMAL METHODS OF ANALYSIS. Retrieved from [Link]

-

PubChem. (n.d.). 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. miragenews.com [miragenews.com]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 8. PubChemLite - 6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 9. 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid | C5H4N2O3 | CID 12376265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. pennwest.edu [pennwest.edu]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 16. lifechemicals.com [lifechemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. who.int [who.int]

- 19. mt.com [mt.com]

- 20. fiveable.me [fiveable.me]

- 21. crimsonpublishers.com [crimsonpublishers.com]

- 22. chem.libretexts.org [chem.libretexts.org]

biological activity of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid

An In-depth Technical Guide to the Anticipated Biological Activity of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activities of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally similar pyridazinone derivatives to project its potential pharmacological profile. The pyridazinone core is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular-protective effects.[1][2][3][4][5] This guide will delve into the potential mechanisms of action, suggest robust experimental protocols for its characterization, and provide insights for researchers and drug development professionals interested in this chemical class.

Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazinone moiety, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutics.[3][5] Its structural versatility allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.[6] This adaptability has led to the discovery of numerous pyridazinone derivatives with a remarkable range of pharmacological effects.[2][4]

Our focus, 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid, incorporates key structural features that suggest a strong potential for biological activity. The pyridazinone core acts as the foundational scaffold, while the propyl group at the N1 position and the carboxylic acid at the C3 position are critical for modulating its interaction with biological targets.

Projected Biological Activities and Underlying Mechanisms of Action

Based on the extensive research on analogous compounds, we can anticipate several key biological activities for 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid.

Anti-inflammatory Activity: A Primary Therapeutic Target

A significant body of evidence points to the potent anti-inflammatory properties of pyridazinone derivatives.[1][4] A noteworthy example is the diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue, J27, which has demonstrated significant anti-inflammatory effects.[7][8]

Projected Mechanism of Action:

It is highly probable that 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid exerts its anti-inflammatory effects through the inhibition of key signaling pathways implicated in the inflammatory response. Drawing parallels with J27, a plausible mechanism involves the targeting of c-Jun N-terminal kinase 2 (JNK2) and the subsequent inhibition of the NF-κB and MAPK signaling pathways.[7][8]

-

JNK2 Inhibition: JNKs are a family of serine/threonine protein kinases that play a crucial role in stress-induced and inflammatory signaling. Selective inhibition of JNK2 can disrupt the downstream activation of transcription factors like AP-1, which is involved in the expression of pro-inflammatory genes.

-

NF-κB Pathway Inhibition: The NF-κB pathway is a central regulator of inflammation. Its inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8]

-

MAPK Pathway Modulation: The MAPK pathway is another critical signaling cascade in the inflammatory process. Inhibition of this pathway can further suppress the production of inflammatory mediators.[8]

Anticancer Potential

The pyridazinone scaffold is also recognized for its anticancer properties.[1][3] Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.

Projected Mechanism of Action:

The anticancer activity could be mediated through several mechanisms, including:

-

Kinase Inhibition: Many pyridazinone derivatives are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival. For instance, some analogs have been investigated as inhibitors of interleukin-2-inducible T-cell kinase (ITK).[6][9]

-

Induction of Apoptosis: The compound might trigger programmed cell death in cancer cells by modulating apoptotic pathways.

-

Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints, preventing cancer cell division.

Other Potential Biological Activities

The versatility of the pyridazinone core suggests a broader range of potential therapeutic applications, including:

-

Analgesic and Antipyretic Effects: Often associated with anti-inflammatory activity.[1][4]

-

Antimicrobial and Antiviral Properties: The heterocyclic nature of the scaffold makes it a candidate for developing anti-infective agents.[1][3][5]

-

Cardiovascular-Protective Actions: Some pyridazinone derivatives have shown effects on the cardiovascular system.[1]

Methodologies for Biological Characterization

To validate the projected biological activities of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid, a systematic experimental approach is essential.

Synthesis of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid

A plausible synthetic route would involve the cyclization of a γ-ketoacid with a propyl hydrazine derivative. The general principle for the synthesis of pyridazin-3(2H)-ones involves the reaction of a γ-ketoacid with hydrazine hydrate.[1] For the N1-propyl substituted target compound, propylhydrazine would be the appropriate reagent.

In Vitro Anti-inflammatory Assays

Objective: To determine the anti-inflammatory potential of the compound in a cellular context.

Protocol:

-

Cell Culture: Culture murine macrophage (J774A.1) or human monocytic (THP-1) cell lines in appropriate media.

-

Cell Viability Assay: Perform an MTT or similar assay to determine the non-toxic concentration range of the compound.

-

LPS Stimulation: Pre-treat cells with various concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: After 24 hours of incubation, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cytokine production by 50%.

| Parameter | Description |

| Cell Lines | J774A.1 (murine macrophage), THP-1 (human monocytic) |

| Inflammatory Stimulus | Lipopolysaccharide (LPS) |

| Readout | TNF-α and IL-6 levels in supernatant (ELISA) |

| Positive Control | Dexamethasone |

Kinase Inhibition Assays

Objective: To assess the inhibitory activity of the compound against specific kinases, such as JNK2.

Protocol:

-

Reagents: Obtain recombinant human JNK2 enzyme, a suitable substrate (e.g., ATF2), and ATP.

-

Assay Procedure: In a microplate, combine the kinase, substrate, ATP, and varying concentrations of the test compound.

-

Detection: Use a technology such as ADP-Glo™ or LanthaScreen™ to measure kinase activity.

-

Data Analysis: Determine the IC50 value for JNK2 inhibition.

In Vivo Models of Inflammation

Objective: To evaluate the anti-inflammatory efficacy of the compound in a living organism.

Recommended Model: LPS-induced acute lung injury (ALI) or sepsis in mice.[7][8]

Protocol:

-

Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.

-

Compound Administration: Administer the compound (e.g., via intraperitoneal injection) at various doses.

-

LPS Challenge: After a set pre-treatment time, induce ALI or sepsis by intratracheal or intraperitoneal administration of LPS.

-

Endpoint Analysis: At a predetermined time point, collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration and cytokine levels. Harvest lung tissue for histological analysis.

-

Data Analysis: Compare the treated groups to the vehicle control group to assess the protective effects of the compound.

| Parameter | Description |

| Animal Model | C57BL/6 mice |

| Induction of Inflammation | Lipopolysaccharide (LPS) |

| Primary Endpoints | Inflammatory cell count in BALF, Cytokine levels (TNF-α, IL-6) in BALF, Lung histology (H&E staining) |

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study requires the synthesis and testing of multiple analogs, we can infer some potential relationships from existing literature on pyridazinones.

-

N1-Substitution: The propyl group at the N1 position is likely to influence the compound's lipophilicity and, consequently, its pharmacokinetic properties such as absorption and distribution.

-

C3-Carboxylic Acid: The carboxylic acid at the C3 position is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. It may also impact the compound's solubility and metabolic stability.

-

Pyridazinone Core: The core structure is essential for the overall biological activity, and modifications to the ring can drastically alter the pharmacological profile.

Conclusion and Future Directions

6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid represents a promising, yet underexplored, molecule within the pharmacologically rich class of pyridazinones. Based on the extensive data available for its structural analogs, it is projected to possess significant anti-inflammatory and potentially anticancer properties, likely mediated through the inhibition of key signaling pathways such as JNK2-NF-κB/MAPK. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of its biological activities.

Future research should focus on the synthesis and in-depth biological characterization of this compound. A thorough investigation of its mechanism of action, pharmacokinetic profile, and safety will be crucial in determining its therapeutic potential. Furthermore, the generation of a focused library of analogs will be instrumental in elucidating the structure-activity relationships and optimizing the lead compound for future drug development efforts. The continued exploration of the pyridazinone scaffold holds great promise for the discovery of novel therapeutics to address unmet medical needs.[1]

References

- MDPI. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.

- Mirage News. (2025, August 21). Therapeutic Potential of Pyridazinones Explored.

- Bentham Science. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Akhtar, W., Shaquiquzzaman, M., Akhter, M., Verma, G., Khan, M. F., & Alam, M. M. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 256–281.

- Tang, Q., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304–12323.

- ResearchGate. (n.d.). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway.

- Institute of Molecular and Translational Medicine. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.

- PubMed Central. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.

Sources

- 1. mdpi.com [mdpi.com]

- 2. miragenews.com [miragenews.com]

- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. imtm.cz [imtm.cz]

6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid

Authored by: A Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry, forming the scaffold for a multitude of compounds with a broad spectrum of pharmacological activities.[1] This technical guide delves into the postulated mechanism of action of a specific, yet under-researched derivative, 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid. While direct experimental data on this molecule is sparse, this guide synthesizes information from closely related analogues and the broader class of pyridazinone-containing compounds to propose a scientifically grounded hypothesis of its biological function. We present a putative primary mechanism centered on the modulation of inflammatory pathways, specifically the JNK2-NF-κB/MAPK signaling cascade, and provide comprehensive, actionable experimental workflows for its validation. This document is intended to serve as a foundational resource for researchers seeking to unlock the therapeutic potential of this promising compound.

Introduction: The Emergence of a Privileged Scaffold

The 6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid molecule, while not extensively characterized in publicly available literature[2], belongs to the pyridazinone family of heterocyclic compounds. The pyridazinone core is widely recognized for its versatile structure, which allows for diverse substitutions, leading to a wide array of pharmacological activities.[1] Derivatives of this scaffold have demonstrated significant potential in treating a range of conditions, including cardiovascular diseases, cancer, and inflammatory disorders.[3][4]

The structure of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid, featuring a propyl group at the N1 position and a carboxylic acid at the C3 position, suggests a molecule designed for specific biological interactions. The carboxylic acid moiety, in particular, can act as a key pharmacophore, engaging in hydrogen bonding and other electrostatic interactions with target proteins.

Given the precedent set by a closely related analogue, the diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide J27, which has shown efficacy in models of acute lung injury and sepsis through JNK2 inhibition[5][6], we postulate a primary anti-inflammatory mechanism for the title compound.

The Pyridazinone Core: A Cornucopia of Biological Activity

The pyridazinone scaffold is a recurring motif in a vast number of biologically active compounds.[7][8] A comprehensive review of the literature reveals a wide spectrum of pharmacological activities associated with this privileged structure.[9][10] These activities are broadly categorized in the table below.

| Pharmacological Activity | Primary Molecular Targets/Mechanisms | Therapeutic Areas |

| Anti-inflammatory | COX-2 Inhibition, PDE4 Inhibition, JNK2 Inhibition, Inhibition of TNF-α, IL-6, and NO production | Autoimmune disorders, neurodegenerative diseases, cardiovascular diseases[11][12][13] |

| Cardiovascular | Vasodilation, PDE3 Inhibition, Antihypertensive, Antiplatelet | Hypertension, Heart Failure, Thrombosis[3][14][15] |

| Anticancer | VEGFR-2 Inhibition, Tyrosine Kinase Inhibition, FGFR Inhibition | Oncology[1][3][4] |

| Antimicrobial | Inhibition of essential bacterial enzymes | Infectious Diseases[7][16] |

| Central Nervous System | Monoamine Oxidase (MAO) Inhibition | Neurodegenerative diseases[17] |

This diverse range of activities underscores the potential of the pyridazinone core as a starting point for the development of novel therapeutics.[18] The specific substitutions on the pyridazinone ring play a crucial role in determining the primary mechanism of action and therapeutic application.[9]

Postulated Mechanism of Action of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid

Based on the evidence from the closely related diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue J27[5][6], we propose that the primary mechanism of action of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid is the inhibition of c-Jun N-terminal kinase 2 (JNK2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.

Primary Postulated Pathway: JNK2-NF-κB/MAPK Signaling Cascade

The MAPK signaling pathways are crucial regulators of cellular processes, including inflammation, apoptosis, and proliferation. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) activate the MAPK cascade, leading to the phosphorylation and activation of downstream transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6]

The JNK2 isoform is a critical node in this pathway. By selectively inhibiting JNK2, 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid can theoretically disrupt this inflammatory cascade, leading to a reduction in the production of key inflammatory mediators.

Caption: Postulated inhibition of the JNK2-NF-κB/MAPK signaling pathway.

Secondary and Tertiary Potential Mechanisms

While JNK2 inhibition is the most likely primary mechanism, the versatile pyridazinone scaffold suggests other potential biological activities that warrant investigation.

-

Cyclooxygenase-2 (COX-2) Inhibition: Many pyridazinone derivatives exhibit anti-inflammatory effects through the selective inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[13]

-

Phosphodiesterase (PDE) Inhibition: Certain pyridazinones are potent inhibitors of phosphodiesterases, particularly PDE3 and PDE4. PDE inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which has vasodilatory and anti-inflammatory effects.[3]

-

Carbonic Anhydrase Inhibition: Some pyridazinone-substituted benzenesulfonamides have been shown to inhibit carbonic anhydrase isoforms, including the cancer-related hCA IX.[19]

Experimental Workflows for Mechanism of Action Elucidation

To validate the postulated mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols provide a roadmap for researchers to investigate the biological activity of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid.

In Vitro Enzyme Inhibition Assays

The initial step is to determine the direct inhibitory effect of the compound on the purified target enzymes.

4.1.1. JNK2 Kinase Assay

Objective: To quantify the inhibitory activity of the compound against JNK2.

Methodology:

-

Reagents: Recombinant human JNK2, ATP, JNKtide (a synthetic peptide substrate), and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid. b. In a 96-well plate, add JNK2, the compound at various concentrations, and the JNKtide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using the detection reagents from the kit. f. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the JNK2 activity.

4.1.2. COX-2 and PDE Inhibition Assays

Similar enzymatic assays should be performed for COX-2 and relevant PDE isoforms (e.g., PDE3, PDE4) to assess off-target effects or alternative mechanisms.

Cell-Based Assays for Anti-inflammatory Activity

Cell-based assays are crucial for understanding the compound's effects in a more physiologically relevant context.

4.2.1. Cytokine Production in Macrophages

Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines.

Methodology:

-

Cell Line: Murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or human monocytic cell line (e.g., THP-1).

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. d. Incubate for 24 hours. e. Collect the cell culture supernatant. f. Measure the concentrations of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits. g. Determine the IC50 values for the inhibition of cytokine production.

Western Blot Analysis of Signaling Pathways

Western blotting can be used to directly observe the effect of the compound on the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Objective: To confirm the inhibition of JNK2 and NF-κB activation.

Methodology:

-

Cell Culture and Treatment: Treat macrophage cells with the compound and LPS as described in the cytokine production assay.

-

Protein Extraction: Lyse the cells and extract total protein.

-

SDS-PAGE and Western Blotting: a. Separate the proteins by size using SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated p65 (a subunit of NF-κB), and total p65. d. Use appropriate secondary antibodies and a chemiluminescent substrate for detection. e. Analyze the band intensities to determine the relative levels of protein phosphorylation.

Caption: Workflow for cell-based anti-inflammatory assays.

In Vivo Efficacy Studies

The final step is to evaluate the therapeutic potential of the compound in animal models of inflammatory diseases.

Objective: To assess the in vivo anti-inflammatory efficacy and safety of the compound.

Methodology:

-

Animal Model: Based on the promising results for the J27 analogue, a murine model of acute lung injury (ALI) or sepsis induced by LPS is recommended.

-

Procedure: a. Administer 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid to the animals at various doses. b. Induce ALI or sepsis by intratracheal or intraperitoneal injection of LPS. c. Monitor the animals for survival rates and clinical signs of disease. d. At the end of the study, collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis. e. Measure inflammatory cell infiltration, protein concentration in BALF, and cytokine levels in lung tissue homogenates. f. Conduct histopathological examination of lung tissue.

-

Pharmacokinetic and Toxicological Studies: Preliminary pharmacokinetic and subacute toxicity studies should also be conducted to assess the compound's bioavailability and safety profile.[5]

Data Presentation and Interpretation

The data generated from the proposed experiments should be carefully analyzed and presented to build a comprehensive understanding of the compound's mechanism of action.

| Assay | Parameter | Hypothetical Result for an Active Compound |

| JNK2 Kinase Assay | IC50 | < 1 µM |

| COX-2 Enzyme Assay | IC50 | > 10 µM (indicating selectivity for JNK2) |

| PDE Enzyme Assays | IC50 | > 10 µM (indicating selectivity) |

| Macrophage Cytokine Production (TNF-α, IL-6) | IC50 | < 5 µM |

| Western Blot Analysis | p-JNK / Total JNK Ratio | Significant decrease with compound treatment |

| Western Blot Analysis | p-p65 / Total p65 Ratio | Significant decrease with compound treatment |

| In Vivo ALI Model | Survival Rate | Significant increase compared to vehicle control |

| In Vivo ALI Model | Inflammatory Cell Infiltration in BALF | Significant decrease compared to vehicle control |

Conclusion

6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid represents a promising, yet unexplored, member of the pharmacologically rich pyridazinone family. Based on the strong precedent set by a closely related analogue, we have postulated a primary mechanism of action centered on the inhibition of the JNK2-NF-κB/MAPK signaling pathway, leading to potent anti-inflammatory effects. The comprehensive experimental workflows detailed in this guide provide a clear and logical path for researchers to rigorously test this hypothesis and uncover the full therapeutic potential of this molecule. The elucidation of its precise mechanism of action will be a critical step in its journey from a promising chemical entity to a potential therapeutic agent for the treatment of inflammatory diseases.

References

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (URL: [Link])

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Public

-

An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed. (URL: [Link])

-

Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (URL: [Link])

- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (URL: Not available)

-

Various Chemical and Biological Activities of Pyridazinone Derivatives - Semantic Scholar. (URL: [Link])

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (URL: [Link])

-

Biological activities of pyridazinones. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. | Semantic Scholar. (URL: [Link])

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. (URL: [Link])

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer | Request PDF - ResearchGate. (URL: [Link])

-

Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core. (URL: [Link])

- A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (URL: Not available)

-

(PDF) 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. (URL: [Link])

-

Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode - PubMed. (URL: [Link])

-

Pyridazinone-substituted Benzenesulfonamides Demonstrate Inhibition of Monoamine Oxidase | Bentham Science Publishers. (URL: [Link])

-

Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines - PubMed. (URL: [Link])

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (URL: [Link])

- Cardiovascular Effects of Dihydropyridine-Type Calcium Antagonists and Agonists. (URL: Not available)

-

Antihypertensive effects of new dihydropyridine derivatives on phenylephrine-raised blood pressure in rats - PMC - NIH. (URL: [Link])

-

Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases - BioWorld. (URL: [Link])

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (URL: Not available)

- 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (URL: Not available)

-

Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF - ResearchGate. (URL: [Link])

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI. (URL: [Link])

-

Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell - Institute of Molecular and Translational Medicine. (URL: [Link])

-

Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - ResearchGate. (URL: [Link])

-

ChemInform Abstract: γ-Oxo Carboxylic Acids in Heterocyclic Synthesis. Part 3. Synthesis of Biologically Active 4-Benzylamino-6- (5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents - PubMed. (URL: [Link])

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL: [Link])

-

One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti - ChemRxiv. (URL: [Link])

-

Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][8]benzothiazine-6-carboxylic acids related to rufloxacin - PubMed. (URL: [Link])

-

Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | C8H10N2O3 - PubChem. (URL: [Link])

-

Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues - PubMed. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sarpublication.com [sarpublication.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 14. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

- 16. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 19. Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Discovery: A Technical Guide to Novel Pyridazinone Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Scaffold - A Perspective on Pyridazinone Drug Discovery

The pyridazinone core, a deceptively simple six-membered heterocycle, has established itself as a "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic tractability have propelled the development of a remarkable diversity of therapeutic agents.[1][2] This guide moves beyond a mere recitation of facts to provide a deeper, more instructive narrative for researchers actively engaged in the discovery and synthesis of novel pyridazinone derivatives. We will dissect the strategic considerations behind synthetic choices, illuminate the intricate dance of structure-activity relationships (SAR), and provide field-proven protocols to empower your research endeavors. Our focus is not just on the "what" but critically, the "why," fostering a level of understanding that transcends rote memorization and cultivates true scientific intuition.

I. The Pyridazinone Core: A Privileged Pharmacophore

The pyridazinone ring system is a versatile pharmacophore due to its unique electronic and steric properties.[2] The presence of two adjacent nitrogen atoms and a carbonyl group imparts a distinct polarity and hydrogen bonding capability, allowing for multifaceted interactions with biological targets.[3] This inherent reactivity and potential for diverse substitution patterns make it an attractive starting point for the design of novel therapeutics across a spectrum of diseases, including cardiovascular conditions, cancer, and inflammatory disorders.[2][4]

II. Strategic Synthesis of the Pyridazinone Nucleus: From Classical to Contemporary Approaches

The construction of the pyridazinone ring is a cornerstone of any drug discovery program centered on this scaffold. The choice of synthetic route is dictated by factors such as the desired substitution pattern, scalability, and the availability of starting materials.

A. The Workhorse: Cyclocondensation Reactions

The most prevalent and versatile method for synthesizing the pyridazinone core is the cyclocondensation of a γ-ketoacid or its ester equivalent with a hydrazine derivative.[1][5] This seemingly straightforward reaction is governed by subtle mechanistic principles that, when understood, can be leveraged for optimal outcomes.

Causality in Experimental Choices:

-

Solvent and Catalyst: The choice of solvent (e.g., ethanol, acetic acid) and catalyst (acidic or basic) can significantly influence reaction rates and yields. For instance, glacial acetic acid not only serves as a solvent but also as a catalyst, protonating the carbonyl oxygen and activating it for nucleophilic attack by hydrazine.

-

Hydrazine Derivative: The nature of the substituent on the hydrazine (R-NHNH2) directly translates to the substituent at the N2-position of the pyridazinone ring. This allows for the early introduction of diversity elements.

-

Reaction Conditions: Reflux temperatures are typically employed to overcome the activation energy of the cyclization step. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of side products.

Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones via Cyclocondensation [4][6]

This protocol provides a detailed, step-by-step methodology for a key cyclocondensation reaction.

Materials:

-

β-Aroylpropionic acid (1.0 eq)

-

4-Hydrazinobenzenesulfonamide hydrochloride (1.0 eq)

-

Ethanol (as solvent)

Equipment:

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer with heating capabilities

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

To a solution of the appropriate β-aroylpropionic acid (e.g., 10 mmol) in ethanol (50 mL), add 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol).

-

Heat the reaction mixture to reflux with continuous stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate and petroleum ether as the mobile phase).

-

Upon completion of the reaction (typically after 6-8 hours), cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one.

-

Characterize the final product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Self-Validating System: The purity of the final product can be readily assessed by its sharp melting point and confirmed by spectroscopic methods. The characteristic signals in the 1H NMR spectrum (e.g., the two triplets for the -CH2-CH2- protons of the dihydropyridazinone ring) provide unambiguous confirmation of the desired structure.[1]

B. The Power of Convergence: Multi-Component Reactions (MCRs)

Multi-component reactions offer a highly efficient and atom-economical approach to constructing complex pyridazinone derivatives in a single synthetic operation.[7][8][9][10] These reactions are particularly valuable for generating libraries of compounds for high-throughput screening.

Causality in Experimental Choices:

-

Catalyst Selection: The choice of catalyst is critical in MCRs. For instance, in the ultrasound-promoted synthesis from arenes, cyclic anhydrides, and arylhydrazines, an ionic liquid like [bmim]Br/AlCl3 acts as an efficient and recyclable catalyst.[11]

-

Reaction Medium: The use of environmentally benign solvents like water or ethanol, often under microwave irradiation, can significantly accelerate reaction rates and simplify purification.[7][10]

Experimental Protocol: One-Pot, Three-Component Synthesis of Substituted Dihydropyrimidinones (A Representative MCR) [7]

This protocol illustrates the principles of a one-pot, three-component reaction.

Materials:

-

Substituted aldehyde (1.0 eq)

-

Methyl acetoacetate (1.0 eq)

-

Urea (1.0 eq)

-

Cocos nucifera L. juice (as a biocatalyst)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine the substituted aldehyde (20 mmol), methyl acetoacetate (20 mmol), and urea (20 mmol).

-

Add Cocos nucifera L. juice (2.5 mL) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using TLC.

-

Upon completion, filter the reaction mixture and wash the solid with water.

-

Recrystallize the crude product from methanol to obtain the pure dihydropyrimidinone derivative.

-

Characterize the product by FT-IR and NMR spectroscopy.

Self-Validating System: The formation of the target product is confirmed by the disappearance of the starting material spots on the TLC plate and the appearance of a new, single product spot. Spectroscopic analysis provides definitive structural confirmation.

C. Advanced Strategies: Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of highly substituted pyridazinones, particularly those bearing aryl or heteroaryl groups at specific positions, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are indispensable tools.[2][12][13]

Causality in Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst (e.g., Pd(PPh3)4) and ligand is crucial for achieving high yields and good functional group tolerance.[14][15]

-

Base and Solvent: The base (e.g., K3PO4) and solvent system (e.g., 1,4-dioxane/water) play a critical role in the catalytic cycle of the Suzuki reaction.[15]

-

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes, making it a highly efficient method for library synthesis.[12][13]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-pyridazinones [12][13]

This protocol details a modern approach for C-C bond formation on the pyridazinone scaffold.

Materials:

-

6-Chloro-5-dialkylaminopyridazinone (1.0 eq)

-

Arylboronic acid (3.0 eq)

-

Palladium catalyst (e.g., Pd-SPhos, 5 mol%)

-

Base (e.g., K2CO3, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Equipment:

-

Microwave reactor

-

Microwave-safe reaction vessel with a stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a microwave-safe reaction vessel, combine the 6-chloro-5-dialkylaminopyridazinone (1 mmol), arylboronic acid (3 mmol), palladium catalyst (0.05 mmol), and base (2 mmol).

-

Add the solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 135-140 °C) for a specified time (e.g., 30 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-pyridazinone.

-

Characterize the final product using spectroscopic methods.

Self-Validating System: The successful coupling is confirmed by the disappearance of the starting halopyridazinone and the appearance of the arylated product, which can be monitored by TLC or LC-MS. The mass spectrum will show the expected molecular ion peak for the coupled product.

III. Visualizing the Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Diagram 1: General Workflow for Pyridazinone Synthesis via Cyclocondensation

Caption: A generalized workflow for the synthesis of pyridazinone derivatives via cyclocondensation.

Diagram 2: Multi-Component Reaction (MCR) for Pyridazinone Synthesis

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Efficient One-Pot Three-Component Synthesis of Fused 1,4-Dihydropyridines Using HY-Zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. figshare.com [figshare.com]

- 13. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

structure-activity relationship of 1,6-dihydropyridazine-3-carboxylic acids

An In-Depth Technical Guide on the Structure-Activity Relationship of 1,6-Dihydropyridazine-3-Carboxylic Acids as GABA-A Receptor Antagonists

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] Among the diverse classes of pyridazine-containing compounds, 1,6-dihydropyridazine-3-carboxylic acids have emerged as a focal point of research, particularly for their potent and selective antagonism of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are established therapeutic targets for a range of neurological and psychiatric disorders.[4] While positive allosteric modulators of the GABA-A receptor, such as benzodiazepines, are widely used for their anxiolytic, sedative, and anticonvulsant properties, there is a compelling need for selective antagonists to probe the physiological and pathological roles of GABAergic signaling and to develop novel therapeutic strategies.[4][5]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 1,6-dihydropyridazine-3-carboxylic acid derivatives as GABA-A receptor antagonists. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel central nervous system-active agents. This document will delve into the key structural motifs governing antagonist activity, supported by experimental data and molecular design principles.

Core Pharmacophore and Key Structural Requirements for GABA-A Antagonism

The foundational work in this area has identified a critical pharmacophore necessary for potent and selective GABA-A antagonism within the 1,6-dihydropyridazine-3-carboxylic acid series. The general structure can be conceptualized as a pyridazine core tethered to a GABA-like side chain.

A seminal study in the field established that a GABA moiety carrying a positive charge is a prerequisite for optimal recognition at the GABA-A receptor.[1] The antagonistic character of these molecules is conferred by attaching a butyric acid moiety to the N(2) nitrogen of a 3-aminopyridazine.[1] This arrangement creates a cationic center, which is crucial for the interaction with the receptor.

One of the most well-characterized compounds in this class is SR 95103, chemically known as 2-(3-carboxypropyl)-3-amino-4-methyl-6-phenylpyridazinium chloride.[6] This molecule serves as a quintessential example of the structural features that drive GABA-A antagonism.

Key SAR Insights at a Glance

| Structural Position | Modification | Impact on Activity | Reference |

| GABA-like Side Chain | Presence of a butyric acid moiety attached to N(2) of the pyridazine ring | Essential for GABA-antagonistic character.[1] | [1] |

| Charge | Positive charge on the GABA moiety | Necessary for optimal GABA-A receptor recognition.[1] | [1] |

| Position 6 of Pyridazine Ring | Aromatic π system (e.g., phenyl group) | Significantly enhances potency.[1] | [1] |

| Substituents on the 6-Aryl Group | Electron-donating groups | Further increases potency.[1] | [1] |

| Position 3 of Pyridazine Ring | Amino group | Part of the core structure contributing to the delocalized positive charge.[1] | [1] |

Detailed Structure-Activity Relationship Analysis

The systematic exploration of the 1,6-dihydropyridazine-3-carboxylic acid scaffold has yielded several key insights into the structural determinants of GABA-A antagonist activity.

The Indispensable Role of the Cationic GABA-like Side Chain

The presence of a 3-carboxypropyl group attached to the N(2) of the pyridazine ring is a defining feature of these antagonists.[1] This side chain mimics the endogenous ligand GABA, allowing the molecule to bind to the receptor. However, the quaternization of the N(2) nitrogen, resulting in a delocalized positive charge, is what appears to flip the switch from agonism to antagonism.[1] This positive charge is a critical element for high-affinity binding and competitive antagonism at the GABA-A receptor.

Enhancement of Potency through Aromatic Substitution at the 6-Position

A major breakthrough in enhancing the potency of this class of compounds was the introduction of an aromatic π system at the 6-position of the pyridazine ring.[1] The presence of a phenyl group, as seen in SR 95103, leads to a dramatic increase in antagonist activity, with potencies reported to be approximately 250 times that of the classical GABA-A antagonist, bicuculline.[1] This suggests that the aryl moiety engages in a favorable interaction with a specific sub-pocket within the GABA-A receptor binding site.

Furthermore, the electronic nature of the substituents on this 6-aryl ring plays a significant role in modulating activity. Electron-donating groups on the aromatic ring have been shown to further enhance potency.[1] This observation provides a valuable handle for fine-tuning the electronic properties of the molecule to optimize receptor binding.

The Significance of the 3-Amino Group

The 3-amino group is another integral component of the pharmacophore. It contributes to the overall electronic structure of the pyridazinium ring and is involved in the delocalization of the positive charge, which is crucial for receptor recognition.[1]

Visualizing the Core SAR Principles

The following diagram illustrates the key structural features of 1,6-dihydropyridazine-3-carboxylic acid derivatives that are essential for their GABA-A antagonist activity.

Caption: Key structural requirements for GABA-A antagonism.

Experimental Protocols

The discovery and optimization of 1,6-dihydropyridazine-3-carboxylic acid derivatives as GABA-A antagonists rely on a robust pipeline of chemical synthesis and biological evaluation.

General Synthetic Approach

The synthesis of these compounds typically involves the construction of the substituted pyridazine core followed by the alkylation of the N(2) nitrogen with a suitable GABA-like side chain precursor. A representative synthetic scheme is outlined below.

Caption: A generalized synthetic workflow.

Step-by-Step Methodology: Synthesis of a 1,6-Dihydropyridazine-3-Carboxylic Acid Derivative

-

Cyclocondensation: React a β-aroylpropionic acid with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one.

-

Introduction of the 3-Amino Group: The dihydropyridazinone is then converted to the corresponding 3-chloro or 3-bromo derivative using a halogenating agent such as phosphorus oxychloride or phosphorus pentabromide. Subsequent reaction with ammonia or a primary amine introduces the 3-amino functionality.

-

N-Alkylation: The 3-amino-6-arylpyridazine is then alkylated at the N(2) position. This is a critical step and is typically achieved by reacting the pyridazine with an ester of 4-halobutyric acid (e.g., ethyl 4-bromobutyrate) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Hydrolysis: The final step involves the hydrolysis of the ester group on the side chain to the free carboxylic acid. This is usually accomplished by treating the ester with an aqueous base (e.g., sodium hydroxide or lithium hydroxide) followed by acidification.

Biological Evaluation: A Workflow for Assessing GABA-A Antagonist Activity

The biological activity of the synthesized compounds is assessed through a series of in vitro and in vivo assays.

Caption: A typical workflow for biological evaluation.

Protocol: [3H]GABA Radioligand Binding Assay

This assay is a primary screen to determine the affinity of the test compounds for the GABA-A receptor.

-

Membrane Preparation: Prepare synaptic membranes from rat brain tissue.

-

Assay Buffer: Use a suitable buffer, such as Tris-HCl, at a physiological pH.

-

Incubation: Incubate the brain membranes with a known concentration of [3H]GABA (the radioligand) and varying concentrations of the test compound.

-

Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]GABA). The Ki (inhibition constant) can then be calculated from the IC50 value.

The 1,6-dihydropyridazine-3-carboxylic acid scaffold has proven to be a rich source of potent and selective GABA-A receptor antagonists. The key SAR principles are now well-established, with the cationic GABA-like side chain and the 6-aryl substituent being the primary determinants of activity. This understanding provides a solid foundation for the rational design of novel antagonists with improved pharmacokinetic and pharmacodynamic properties.

Future research in this area will likely focus on:

-

Subtype Selectivity: Exploring modifications to the scaffold to achieve selectivity for specific GABA-A receptor subtypes. This could lead to agents with more refined pharmacological profiles and fewer side effects.

-

Pharmacokinetic Optimization: Modifying the physicochemical properties of the lead compounds to improve their brain penetration, metabolic stability, and oral bioavailability.

-

Exploration of Therapeutic Applications: Investigating the potential of these antagonists in a wider range of neurological and psychiatric disorders where GABAergic dysfunction is implicated.

The continued exploration of the holds significant promise for the development of the next generation of tools and therapeutics targeting the GABAergic system.

References

-

Wermuth, C. G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239-249. [Link][1][7]

-

Chambon, J. P., et al. (1985). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences, 82(6), 1832-1836. [Link]

-

Gynther, B. D., & Curtis, D. R. (1986). Pyridazinyl-GABA derivatives as GABA and glycine antagonists in the spinal cord of the cat. Neuroscience Letters, 68(2), 211-215. [Link][8]

-

Mienville, J. M., & Vicini, S. (1987). A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. Neuropharmacology, 26(7A), 779-783. [Link][3]

-

Knutson, D. E., et al. (2018). Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABA A R) α6 Subtype With Improved Metabolic Stability and Enhanced Bioavailability. Journal of Medicinal Chemistry, 61(6), 2422-2446. [Link][9]

- Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

Slideshare. (n.d.). Pyridazine and its derivatives. [Link]

-

Olsen, R. W. (2018). GABAA receptors: structure, function, pharmacology, and related disorders. Neuropharmacology, 136(Pt A), 5-20. [Link][4]

-

Cook, J. M., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(17), 5309. [Link][10]

-

Arnold, L. A., et al. (2020). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABA A Receptor. Molecules, 25(17), 3862. [Link][11]

- Wermuth, C. G. (2009). The Practice of Medicinal Chemistry. Academic Press.

-

Singh, R., et al. (2022). Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. ACS Omega, 7(4), 3629-3642. [Link][12]

-